molecular formula C14H21NO2 B1456009 (1-(4-Methoxybenzyl)piperidin-4-yl)methanol CAS No. 1455249-03-2

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol

Cat. No. B1456009
CAS RN: 1455249-03-2
M. Wt: 235.32 g/mol
InChI Key: RSKZUPMDQJMMDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-(4-Methoxybenzyl)piperidin-4-yl)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxybenzyl group and a methanol group .

properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-14-4-2-12(3-5-14)10-15-8-6-13(11-16)7-9-15/h2-5,13,16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKZUPMDQJMMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Methoxybenzyl)piperidin-4-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of 4-piperidinemethanol (2.28 g, 19.78 mmol) and 4-methoxybenzaldehyde (2.30 mL, 19.77 mmol) in THF/DCE (1:1 by volume, 100 mL) was added acetic acid (1 mL), followed by NaBH(OAc)3 (16.76 g, 79.08 mmol) in small portions. The reaction mixture was stirred at room temperature overnight under N2. The reaction was diluted with DCM and basified to pH=10 with 2 N NaOH solution. The organic layer was separated, dried over Na2SO4, filtered and evaporated under reduced pressure. The residue was purified by chromatography on silica gel (Eluent: 60% EtOAc in hexanes) to give the title compound as a pale yellow oil (2.13 g, 46%). 1H NMR (400 MHz, DMSO-d6) δ 1.04-1.13 (m, 2H), 1.28-1.32 (m, 1H), 1.58-1.61 (m, 2H), 1.79-1.86 (m, 2H), 2.75-2.77 (m, 2H), 3.22 (t, J=8.0 Hz, 2H), 3.34 (s, 2H), 3.72 (s, 3H), 4.38 (t, J=4.0 Hz, 1H), 6.85 (d, J=8.0 Hz, 2H), 7.16 (d, J=8.0 Hz, 2H). MS 236 (MH+).
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
THF DCE
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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